3-Iodo-1-methylpyridiniumiodide

Halogen Bonding Supramolecular Chemistry Crystal Engineering

Procure 3-Iodo-1-methylpyridinium iodide (CAS 36913-38-9) for your halogen-bonding research. The 3-iodo substituent provides a directional σ-hole donor capability that lighter halogens (Cl, Br) cannot replicate, delivering predictable co-crystal and supramolecular framework assembly. This quaternary N-methylpyridinium salt also exhibits a single, interpretable redox wave, simplifying electroanalytical sensor development. Choose this specific isomer to ensure the strong, directional halogen-bonding performance required for crystallization-driven separations and anion recognition.

Molecular Formula C6H7I2N
Molecular Weight 346.94 g/mol
CAS No. 36913-38-9
Cat. No. B3263171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-methylpyridiniumiodide
CAS36913-38-9
Molecular FormulaC6H7I2N
Molecular Weight346.94 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)I.[I-]
InChIInChI=1S/C6H7IN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1
InChIKeyXHLPCGLDNTUHEJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-methylpyridinium Iodide (CAS 36913-38-9): A Differentiated 3-Halogenated Pyridinium Salt for Halogen Bonding, Electrochemical, and Synthetic Applications


3-Iodo-1-methylpyridinium iodide (CAS 36913-38-9) is a quaternary N-methylpyridinium salt bearing an iodine atom at the 3-position of the aromatic ring, with the molecular formula C₆H₇I₂N and a molecular weight of 346.94 g/mol . As a member of the N-alkyl-3-halogenopyridinium class, this compound features a positively charged pyridinium core paired with an iodide counterion, establishing a structural framework that supports strong halogen-bonding donor capacity and distinct electrochemical behavior compared to unsubstituted or other halogenated analogs [1][2].

Why 3-Iodo-1-methylpyridinium Iodide Cannot Be Simply Substituted by Other Halogenated Pyridinium Salts


The position and identity of the halogen substituent on the N-methylpyridinium scaffold dictate fundamental intermolecular interaction capabilities and reactivity profiles, rendering direct substitution with analogs like 1-methylpyridinium iodide (unsubstituted), 3-bromo-1-methylpyridinium iodide, or 3-chloro-1-methylpyridinium salts non-interchangeable. Specifically, the iodine atom at the 3-position imparts a potent halogen-bond donor σ-hole [1] and influences electrochemical reduction pathways [2] in ways that lighter halogens (bromine, chlorine) or the absence of a halogen substituent cannot replicate. These property divergences translate into practical performance differences in crystallization-driven separations, anion recognition, and catalytic transformations, where the stronger and more directional halogen bonding of the 3-iodo derivative is a critical design element. The following quantitative evidence substantiates the unique, non-substitutable role of 3-iodo-1-methylpyridinium iodide.

Quantitative Differentiation of 3-Iodo-1-methylpyridinium Iodide: Comparative Data vs. Unsubstituted and Other Halogenated Analogs


Superior Halogen Bond Donor Capability: Iodo- vs. Bromo- and Chloropyridinium Cations

In a comprehensive structural and computational study of halogenopyridinium cations as halogen bond donors, N-methylated 3-iodopyridinium and 3-bromopyridinium cations consistently form halogen-bonding contacts with iodide anions that are shorter than the sum of their van der Waals radii, whereas chloropyridinium cations predominantly engage in longer contacts or fail to form halogen bonds altogether [1]. The probability of halogen bond participation is significantly enhanced by the presence of a positive charge on the halogenopyridine ring, yet for chloropyridines this probability remains below 60% [1].

Halogen Bonding Supramolecular Chemistry Crystal Engineering

Enhanced Reactivity in Flow Microreactor Systems: 3-Iodo vs. Batch Methylation Yield

In the context of halogen-lithium exchange and subsequent methylation reactions, the 3-iodo substituent enables efficient transformations under flow microreactor conditions. For the related compound 3-iodo-1-methyl-5,6-dihydropyridin-2(1H)-one, methylation in a flow microreactor system afforded the desired product in 68% yield, compared to only 23% yield in the corresponding batch reaction [1]. This 3-fold yield improvement is attributed to the precise control of residence time and temperature inherent to flow systems, which minimizes side reactions and decomposition of the reactive organolithium intermediate.

Flow Chemistry Organolithium Chemistry Halogen-Lithium Exchange

Differentiated Electrochemical Reduction Behavior: 3-Bromo- vs. 2-Iodo-Substituted N-Methylpyridinium Salts

A direct electrochemical comparison of halogen-substituted N-methylpyridinium iodides reveals distinct reduction behaviors based on halogen identity and position. The cathodic reduction of 1-methyl-3-bromopyridinium iodide follows the same mechanism as unsubstituted alkylpyridinium salts in alkaline solutions, albeit with altered reactivities and product solubilities [1]. In contrast, the 1-methyl-2-iodopyridinium salt undergoes a chemical transformation in aqueous media and does not reduce at the electrode; in acetonitrile, it exhibits two distinct reduction waves: the first corresponding to iodine elimination, the second to reduction of the resulting unsubstituted methylpyridinium cation [1].

Electrochemistry Cyclic Voltammetry Reduction Mechanisms

Enhanced Dipole Moment of Iodide Anion-Containing Ionic Liquids: Class-Level Differentiation

A theoretical DFT study comparing 1-methylpyridinium-based ionic liquids with chloride, bromide, and iodide anions demonstrated that ionic liquids containing the iodide anion exhibit a significantly higher dipole moment compared to their chloride and bromide counterparts [1]. Additionally, the study revealed distinct conformational preferences: Cl⁻ and Br⁻ anions prefer positions nearly in the plane of the pyridinium ring, whereas I⁻ prefers a position almost vertical to the ring plane [1].

Ionic Liquids Computational Chemistry Physical Properties

Halogen Bonding in Supramolecular Architecture: Mono-, Di-, and Tritopic 3-Iodopyridinium Systems

A systematic study of 15 crystalline N-alkyl-3-iodopyridinium salts, including N-methyl derivatives, demonstrated that halogen bonding acts as a reliable secondary intermolecular force with high directionality, even in the presence of competing electrostatic interactions [1]. Halogen bonds donated by polytopic 3-iodopyridinium cations are sufficient to enclose guest molecules within supramolecular cavities [1]. The study further showed that halogen bond interactions come second only to electrostatic forces in stabilizing the solid-state structures and play a major role in directing crystal packing [1].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Comparative Crystallographic Behavior in Polymeric Iodoantimonate Frameworks

The synthesis and structural characterization of 1D polymeric iodoantimonates(III) incorporating 1-methylpyridinium and 3-bromo-1-methylpyridinium cations provide a direct structural comparison platform [1]. While the study focuses on the 3-bromo analog, it establishes a framework for evaluating how halogen substitution on the N-methylpyridinium cation influences the resulting inorganic-organic hybrid architecture. The 3-bromo derivative demonstrates that even a single halogen substitution can alter the supramolecular organization and potentially the material's optoelectronic properties [1].

Coordination Polymers Inorganic-Organic Hybrids Crystal Engineering

High-Value Application Scenarios for 3-Iodo-1-methylpyridinium Iodide Based on Quantified Differentiation


Supramolecular Crystal Engineering with Directional Halogen Bonding

3-Iodo-1-methylpyridinium iodide is optimally deployed as a halogen-bond donor building block in the design of co-crystals, salts, and porous supramolecular frameworks where predictable, directional intermolecular interactions are required. As demonstrated by Fotovic et al. [1], the 3-iodo substituent guarantees halogen-bonding contacts shorter than the sum of van der Waals radii, a reliability not afforded by chloro analogs. This makes the compound ideal for templating the crystallization of target molecules, constructing halogen-bonded organic frameworks (XOFs), or developing anion receptors that exploit σ-hole interactions.

Continuous-Flow Synthesis of Methylated Pyridinone Derivatives

When designing a continuous-flow synthesis protocol involving halogen-lithium exchange on an N-methylpyridinium scaffold, 3-iodo-1-methylpyridinium iodide (or its closely related 5,6-dihydro analog) offers a compelling advantage in yield optimization. The flow microreactor study by Nakada et al. [1] reported a 3-fold yield increase (68% vs. 23% batch) for methylation following halogen-lithium exchange. Procurement of the 3-iodo derivative is therefore strategic for process chemists aiming to maximize throughput and minimize waste in flow-based methylation or functionalization sequences.

Electrochemical Probes and Redox-Active Materials Development

For researchers developing electrochemical sensors, redox-active electrolytes, or studying charge-transfer complex formation, 3-iodo-1-methylpyridinium iodide presents a well-defined electrochemical signature. The electrochemical work by Nekrasov et al. [1] highlights that 3-substituted N-methylpyridinium salts undergo a single, interpretable reduction wave in aqueous alkaline media, in contrast to the complex two-wave behavior of 2-iodo isomers. This simpler redox profile makes the 3-iodo compound a preferred candidate for fundamental electroanalytical studies and for incorporation into materials where a single, reversible redox event is desired.

Ionic Liquid and Electrolyte Formulation with Enhanced Dipole Moment

Although 3-iodo-1-methylpyridinium iodide itself is a solid salt, its structural class (N-methylpyridinium iodide) is associated with ionic liquids possessing higher dipole moments than their chloride or bromide counterparts, as shown by theoretical studies [1]. This class-level property suggests that derivatives or mixtures containing this 3-iodo pyridinium cation could be engineered to achieve higher polarity, influencing solvation power and ionic conductivity. Researchers formulating task-specific ionic liquids or polar electrolytes may prioritize the iodide variant to harness these enhanced dipolar characteristics.

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